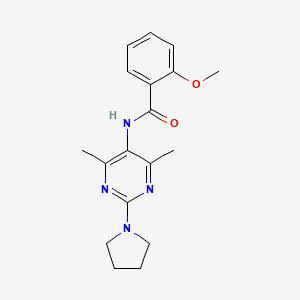
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a methoxybenzamide group. Its molecular formula is C19H22N4O, with a molecular weight of approximately 322.4 g/mol. The presence of the pyrrolidine ring contributes to its steric and electronic properties, which may enhance its interactions with biological targets.
Research indicates that compounds similar to this compound can exhibit various mechanisms of action:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that are critical in disease states.
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Compound | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| This compound | Antiviral | Inhibition of viral replication | |
| N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide | Anticancer | Induces apoptosis in cancer cells | |
| 2-(Pyrrolidin-1-yl)pyrimidine | Antagonist of vanilloid receptor 1 | Modulation of pain pathways |
Case Study 1: Antiviral Properties
In a study examining the antiviral activity of various pyrimidine derivatives, this compound demonstrated significant inhibition of viral replication in vitro. The study highlighted its potential as a therapeutic agent against viral infections by targeting specific viral enzymes essential for replication.
Case Study 2: Anticancer Activity
Another research investigation focused on the anticancer properties of structurally related compounds. The findings indicated that N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene derivatives induced apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests that the methoxybenzamide derivative may share similar mechanisms worth exploring further.
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions to form an intermediate, followed by reaction with methoxybenzoyl chloride. This method allows for efficient production while maintaining structural integrity.
属性
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-16(13(2)20-18(19-12)22-10-6-7-11-22)21-17(23)14-8-4-5-9-15(14)24-3/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOSSBQQKIETFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














